REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](=O)[NH:5][CH:6]=[CH:7][CH:8]=1.P(Cl)(Cl)([Cl:12])=O.C(N(CC)C1C=CC=CC=1)C>O>[Cl:12][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC=1C(NC=CC1)=O
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.08 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 hrs
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Duration
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20 h
|
Type
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TEMPERATURE
|
Details
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to cool
|
Type
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ADDITION
|
Details
|
was then mixed with 200 ml
|
Type
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EXTRACTION
|
Details
|
The aqueous mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The drying agent was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by distillation in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 160 ml
|
Type
|
CUSTOM
|
Details
|
of boiling hexane and the hexane extracts decanted from the residue while still hot
|
Type
|
TEMPERATURE
|
Details
|
The hexane solution was cooled in ice resulting in precipitation of the
|
Type
|
CUSTOM
|
Details
|
desired produce
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |